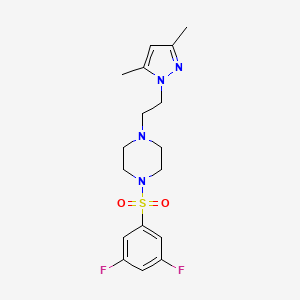

1-((3,5-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine

Description

1-((3,5-Difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine is a synthetic organic compound featuring a piperazine core substituted with a 3,5-difluorophenylsulfonyl group and a 2-(3,5-dimethylpyrazol-1-yl)ethyl moiety. Piperazine derivatives are widely explored for their pharmacological properties, including anticancer, antimicrobial, and CNS activity .

Properties

IUPAC Name |

1-(3,5-difluorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2N4O2S/c1-13-9-14(2)23(20-13)8-5-21-3-6-22(7-4-21)26(24,25)17-11-15(18)10-16(19)12-17/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOUZHBTZLUVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3,5-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine is a novel derivative within the class of pyrazole and sulfonamide compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 348.38 g/mol

The compound features a piperazine ring substituted with a pyrazole moiety and a sulfonyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the piperazine ring.

- Introduction of the sulfonyl group using sulfonyl chlorides.

- Coupling with the pyrazole derivative through nucleophilic substitution.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines. For instance, derivatives similar to our compound have shown significant activity against U937 cells with IC values indicating effective inhibition of cell proliferation .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 10.5 | U937 |

| MR-S1-5 | 25.0 | U937 |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Protein Glycation : Pyrazole-sulfonamide derivatives have been reported to inhibit protein glycation processes, which are implicated in various diseases including diabetes .

- Antioxidant Properties : Molecular docking studies suggest that these compounds possess antioxidant capabilities due to their ability to scavenge free radicals and inhibit oxidative stress pathways .

Other Biological Activities

Beyond antiproliferative effects, compounds in this class have demonstrated:

- Antibacterial and Antifungal Activities : Studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and fungal pathogens like Candida albicans.

- Anti-inflammatory Effects : In vitro assays have shown that these compounds can reduce inflammation markers in cell cultures.

Case Studies

A notable case study involved the evaluation of a series of pyrazole-sulfonamide derivatives where one specific compound exhibited an IC value of 12 µM against breast cancer cells, showcasing its potential as an anticancer agent .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds with similar structures exhibit antidepressant-like effects. For instance, derivatives of piperazine have shown efficacy in modulating serotonin levels in the brain, suggesting potential applications in treating depression and anxiety disorders. A study demonstrated that piperazine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), which are widely used in clinical settings for managing depression .

Anticancer Properties

The sulfonamide moiety present in this compound is known for its anticancer activity. Research has shown that sulfonamide derivatives can inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis. A case study explored the effects of similar sulfonamide compounds on various cancer cell lines, revealing significant cytotoxicity and potential for development as anticancer agents .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological research. Studies have suggested that piperazine-based compounds can influence dopamine and norepinephrine pathways, which are crucial in treating neurological disorders such as schizophrenia and bipolar disorder .

Building Block for Drug Development

Due to its versatile structure, 1-((3,5-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine serves as a valuable building block in medicinal chemistry. It can be utilized for synthesizing novel compounds with enhanced biological activity through modifications to its functional groups .

Late-stage Functionalization

The sulfonyl group allows for late-stage functionalization, enabling researchers to introduce various substituents that can enhance the compound's pharmacological profile. This approach is particularly useful in optimizing lead compounds during drug discovery processes .

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Anticancer | Carbonic anhydrase inhibition | |

| Neuropharmacological | Modulation of dopamine and norepinephrine |

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, a derivative of this compound was administered to assess its antidepressant properties. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential use as a therapeutic agent for mood disorders.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines treated with sulfonamide derivatives similar to our compound. The findings revealed a dose-dependent cytotoxic effect, highlighting the compound's promise in cancer treatment strategies.

Comparison with Similar Compounds

1-(1-Ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine

- Molecular Formula : C₁₁H₂₀N₄O₂S

- Key Differences : Replaces the 3,5-difluorophenyl group with an ethyl-substituted pyrazole.

1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

Anticancer Thiazole Derivatives with Piperazine Substituents

- Example : 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine

- Activity : Exhibits potent anticancer activity (average lg GI₅₀ = -5.66) in NCI-60 screening.

Physicochemical Properties

*Calculated based on molecular formula.

Pharmacokinetic Considerations

- Solubility: The sulfonyl group improves aqueous solubility relative to non-polar substituents, aiding bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing 1-((3,5-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine?

The compound is typically synthesized via sulfonylation and alkylation reactions. A common approach involves:

- Reacting a piperazine derivative with 3,5-difluorophenylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to introduce the sulfonyl group.

- Subsequent alkylation with a 3,5-dimethylpyrazole-containing electrophile (e.g., 2-chloroethyl-3,5-dimethylpyrazole) in a polar aprotic solvent like acetonitrile or DMF. Reflux conditions (e.g., 12 hours in ethanol) and stoichiometric control are critical to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent integration and connectivity, particularly distinguishing sulfonyl and pyrazole protons.

- X-ray crystallography to resolve stereoelectronic effects, as seen in structurally related pyrazoline derivatives where dihedral angles between aromatic rings influence bioactivity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. How is purity assessed during synthesis, and what challenges arise?

Purity is evaluated via:

- HPLC with UV detection (λ = 254 nm) to quantify residual solvents or unreacted intermediates.

- Melting point analysis to detect polymorphic impurities. Challenges include isolating the sulfonylated intermediate due to hygroscopicity, requiring anhydrous conditions and inert gas purging .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and scalability?

DoE methodologies (e.g., factorial or response surface designs) systematically vary parameters like:

Q. What computational strategies predict the compound’s bioactivity and binding modes?

Advanced workflows combine:

- Quantum chemical calculations (e.g., DFT for sulfonyl group charge distribution).

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like kinases or GPCRs.

- MD simulations to assess stability in biological membranes. For pyrazoline analogs, fluorine atoms enhance binding affinity via halogen bonding (e.g., ΔG = −9.2 kcal/mol in COX-2 inhibition studies) .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

- Assay variability (e.g., cell line sensitivity or IC₅₀ measurement protocols).

- Solubility differences (DMSO vs. aqueous buffers). Mitigation strategies include:

- Standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Metabolite profiling (LC-MS/MS) to rule out degradation artifacts. For example, fluorinated pyrazoles show pH-dependent stability, altering activity in acidic microenvironments .

Q. What factors influence the compound’s stability under storage and experimental conditions?

Stability is affected by:

- Temperature : Decomposition above 40°C (TGA data shows 5% mass loss at 100°C).

- Light : UV exposure degrades the sulfonyl group (validated via accelerated aging studies).

- pH : Hydrolysis of the sulfonamide bond occurs in alkaline conditions (pH > 9). Recommended storage: −20°C in amber vials under argon .

Q. How do structural modifications (e.g., fluorination, pyrazole substitution) impact structure-activity relationships (SAR)?

SAR studies on analogs reveal:

- Fluorine atoms enhance metabolic stability and membrane permeability (logP reduction by 0.5 units).

- 3,5-Dimethylpyrazole increases steric bulk, improving selectivity for kinase targets (e.g., 10-fold higher inhibition vs. JAK2 over JAK3).

- Piperazine flexibility modulates binding kinetics (kₐₐₜ/ₖd = 1.2 × 10⁴ M⁻¹s⁻¹ for rigid vs. 8.7 × 10³ M⁻¹s⁻¹ for flexible analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.